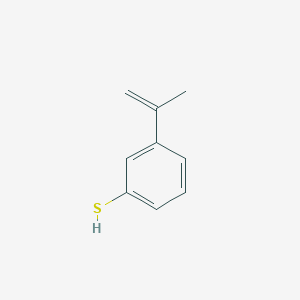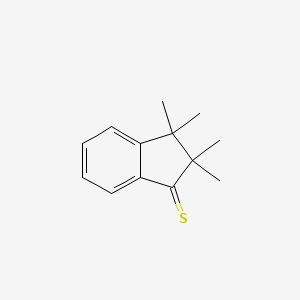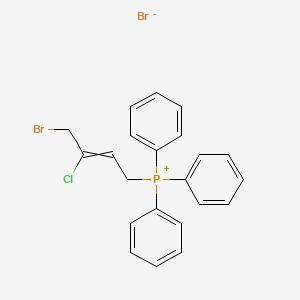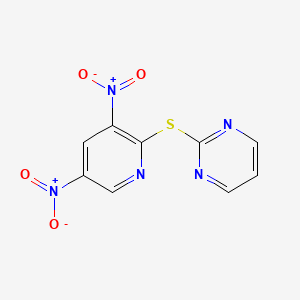
2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a pyrimidine ring substituted with a 3,5-dinitropyridin-2-yl group via a sulfur atom. The presence of nitro groups and the sulfur linkage contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine typically involves the reaction of 2-chloro-3,5-dinitropyridine with a pyrimidine thiol derivative. The reaction is carried out under nucleophilic substitution conditions, where the thiol group displaces the chlorine atom on the pyridine ring. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group. Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the potentially hazardous reagents and by-products.
化学反応の分析
Types of Reactions
2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the pyridine ring make it highly electron-deficient, facilitating nucleophilic aromatic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Reduction: Amino-substituted pyrimidine derivatives.
Oxidation: Sulfoxide or sulfone derivatives.
科学的研究の応用
2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine has been explored for various scientific research applications:
Biology: Investigated for its potential in cell imaging and as a tool for studying biological thiols.
Industry: Potential use in the development of sensors and other analytical devices.
作用機序
The mechanism of action of 2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine is primarily based on its ability to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing nitro groups make the pyridine ring highly reactive towards nucleophiles, allowing for the selective detection of biothiols. The fluorescence of the compound is quenched by the electron-withdrawing nitro groups and is turned on by biothiol-triggered nucleophilic aromatic substitution .
類似化合物との比較
Similar Compounds
2-(3,5-Dinitropyridin-2-yl)thiophene: Similar structure but with a thiophene ring instead of a pyrimidine ring.
2-(3,5-Dinitropyridin-2-yl)thiazole: Similar structure but with a thiazole ring instead of a pyrimidine ring.
Uniqueness
2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine is unique due to the combination of the pyrimidine ring and the 3,5-dinitropyridin-2-yl group. This combination imparts distinct electronic properties that make it particularly suitable for applications in fluorescence-based detection of biothiols .
特性
CAS番号 |
73768-50-0 |
|---|---|
分子式 |
C9H5N5O4S |
分子量 |
279.23 g/mol |
IUPAC名 |
2-(3,5-dinitropyridin-2-yl)sulfanylpyrimidine |
InChI |
InChI=1S/C9H5N5O4S/c15-13(16)6-4-7(14(17)18)8(12-5-6)19-9-10-2-1-3-11-9/h1-5H |
InChIキー |
WEKVURHZWGWRJC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)SC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)

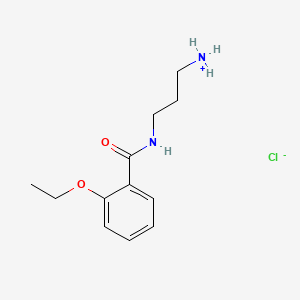
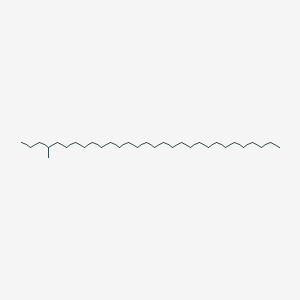
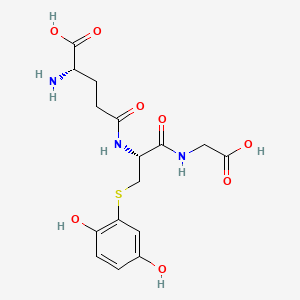
![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)
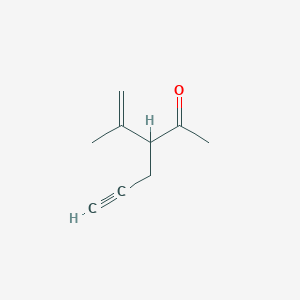
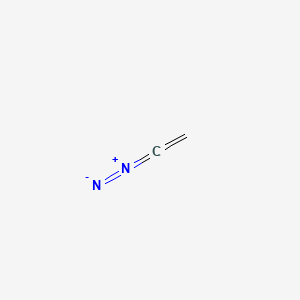
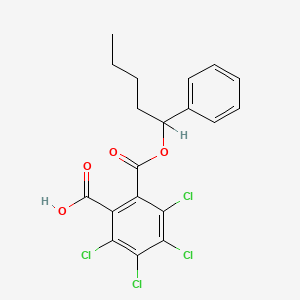
![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
